5-(1-Phenoxypropyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
The compound “5-(1-Phenoxypropyl)-1,3,4-thiadiazol-2-amine” is an organic molecule that contains a thiadiazole ring, which is a type of heterocyclic compound. The thiadiazole ring is attached to a phenoxypropyl group and an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiadiazole ring, possibly through the reaction of a suitable precursor with sulfur and nitrogen sources. The phenoxypropyl group could potentially be introduced through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, which would likely impart some degree of aromatic character to the molecule. The phenoxypropyl group would provide additional complexity and could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As an organic compound containing a thiadiazole ring, this molecule could potentially undergo a variety of chemical reactions. These might include electrophilic aromatic substitution reactions on the thiadiazole ring or nucleophilic substitution reactions at the phenoxypropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiadiazole ring could contribute to its stability and reactivity, while the phenoxypropyl group could influence its solubility and other physical properties .Scientific Research Applications
Photophysical Properties:
- In vitro studies revealed that 1-(phenoxypropyl)pyrimidin-1-ium tetrafluoroborate exhibits moderate antibacterial activity against Gram-negative Pseudomonas aeruginosa (MIC=16 μg/mL). Other derivatives also show bioactivity against Gram-positive bacteria .
Materials Science
Polymer Additives:Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include studies to determine its mechanism of action and potential applications in medicine or other fields .
properties
IUPAC Name |
5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-9(10-13-14-11(12)16-10)15-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKZMILXXWWZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NN=C(S1)N)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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